2-Deoxy-beta-D-ribopyranose
CAS No.: 22900-10-3
Cat. No.: VC2024342
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22900-10-3 |
---|---|
Molecular Formula | C5H10O4 |
Molecular Weight | 134.13 g/mol |
IUPAC Name | (2R,4S,5R)-oxane-2,4,5-triol |
Standard InChI | InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5+/m0/s1 |
Standard InChI Key | ZVQAVWAHRUNNPG-VPENINKCSA-N |
Isomeric SMILES | C1[C@@H]([C@@H](CO[C@H]1O)O)O |
SMILES | C1C(C(COC1O)O)O |
Canonical SMILES | C1C(C(COC1O)O)O |
Introduction
Chemical Identity and Structure
2-Deoxy-beta-D-ribopyranose is a pyranose form (six-membered ring) of deoxyribose that lacks a hydroxyl group at the 2-position of the ribose sugar. The beta designation refers to the specific stereochemical configuration at the anomeric carbon. This compound is structurally distinct from the furanose form (five-membered ring) of deoxyribose commonly found in DNA.
The compound possesses the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C5H10O4 |
Molecular Weight | 134.13 g/mol |
CAS Number | 22900-10-3 |
IUPAC Name | (2R,4S,5R)-oxane-2,4,5-triol |
Synonyms | 2-deoxy-beta-D-erythro-pentopyranose, 2-Deoxy-D-riboside |
European Community Number | 863-408-5 |
UNII | RVU9DR3758 |
Boiling Point | 363.0±42.0 °C (Predicted) |
Density | 1.453±0.06 g/cm³ (Predicted) |
pKa | 12.69±0.60 (Predicted) |
The stereochemical configuration of 2-Deoxy-beta-D-ribopyranose is defined by its specific arrangement at carbon atoms 2, 4, and 5, as indicated in its systematic name (2R,4S,5R)-oxane-2,4,5-triol. This stereochemistry contributes significantly to its chemical behavior and potential biological interactions .
Physical Properties and Characteristics
2-Deoxy-beta-D-ribopyranose exists as a crystalline solid under standard conditions. Unlike its parent compound ribose, which contains hydroxyl groups at all carbon positions (except the carbonyl), 2-Deoxy-beta-D-ribopyranose specifically lacks the hydroxyl group at the 2-position. This structural modification significantly alters its chemical reactivity and biological properties compared to ribose.
In aqueous solution, like many sugars, 2-Deoxy-beta-D-ribopyranose can undergo mutarotation, potentially converting between its alpha and beta anomeric forms, although the beta form represents a distinct isomer with specific properties. The compound can also potentially interconvert between its pyranose (six-membered) and furanose (five-membered) ring forms in solution, though the pyranose form is predominant for deoxyribose derivatives .
Relationship to Other Deoxyribose Forms
2-Deoxy-beta-D-ribopyranose represents one specific structural variant among several possible configurations of deoxyribose. The following table compares it with related deoxyribose structures:
Compound | Ring Form | Anomeric Configuration | Primary Biological Role |
---|---|---|---|
2-Deoxy-beta-D-ribopyranose | Pyranose (6-membered) | Beta | Less documented in biological systems |
2-Deoxy-beta-D-ribofuranose | Furanose (5-membered) | Beta | Component of DNA |
2-Deoxy-alpha-D-ribopyranose | Pyranose (6-membered) | Alpha | Less documented in biological systems |
2-Deoxy-alpha-D-ribofuranose | Furanose (5-membered) | Alpha | Less common in biological systems |
While the furanose form of deoxyribose is more commonly associated with nucleic acids and biological systems, the pyranose form represents an important structural variant with potential distinct biological activities .
Biological Significance
Cellular Mechanisms and Effects
Research has shown that 2-deoxy-D-ribose can induce cellular damage through multiple mechanisms:
-
Oxidative Stress Induction: 2-deoxy-D-ribose has been demonstrated to increase intracellular reactive oxygen species and protein carbonyl levels in a dose-dependent manner .
-
Protein Glycation: The compound can contribute to protein glycation, forming dicarbonyls and advanced glycation end products when incubated with albumin .
-
Apoptosis Induction: Studies have shown that 2-deoxy-D-ribose can provoke cytotoxicity and apoptosis within 24 hours in certain cell lines, particularly pancreatic beta-cells .
These effects appear to be mediated through 2-deoxy-D-ribose's high reducing capacity, which distinguishes it from many other sugars. Antiglycating agents such as diethylenetriaminepentaacetic acid, aminoguanidine, and pyridoxamine have been shown to inhibit these damaging effects, suggesting potential protective mechanisms against 2-deoxy-D-ribose-induced cellular stress .
Research Applications
Despite limited specific research on 2-Deoxy-beta-D-ribopyranose, investigations into related deoxyribose compounds reveal several promising applications:
Angiogenesis and Wound Healing
One of the most significant areas of research involving 2-deoxy-D-ribose has been its pro-angiogenic properties and potential applications in wound healing:
-
Dose-Dependent Angiogenic Effects: Studies have demonstrated that 2-deoxy-D-ribose can stimulate angiogenesis in a dose-dependent manner, with effective concentrations reported between 20 and 200 μg/day/embryo in chick chorioallantoic membrane (CAM) bioassays .
-
Wound Healing Acceleration: When incorporated into various biomaterials including alginate dressings at concentrations of 5% and 10% (w/v), 2-deoxy-D-ribose has been shown to accelerate wound healing, even in diabetic rat models .
-
VEGF Production Stimulation: Research has shown that 2-deoxy-D-ribose at concentrations of 10 μM to 1 mM can increase vascular endothelial growth factor (VEGF) production from human aortic endothelial cells, suggesting a mechanism for its pro-angiogenic effects .
The table below summarizes key findings from dosage studies with 2-deoxy-D-ribose:
Coordination Chemistry Applications
An emerging area of research involves the use of 2-deoxy-D-ribose derivatives in coordination chemistry:
Recent work has explored a novel ligand derived from 2-deoxy-D-ribose for creating chiral coordination polymers. These polymers demonstrated potential as sensitive fluorescence sensors for detecting Fe³⁺ with low limits of detection (LODs) ranging from 0.12 to 2.75 μM and high interference resistance .
Comparative Analysis with Other Deoxy Sugars
The biological activities of 2-Deoxy-beta-D-ribopyranose should be considered in the context of other structurally related deoxy sugars, which display diverse and sometimes contradictory biological effects:
This comparison highlights the complexity of structure-activity relationships in deoxy sugars, where minor structural differences can lead to significantly different biological effects. The specific beta-pyranose configuration of 2-Deoxy-beta-D-ribopyranose may contribute to unique biological activities that warrant further investigation .
Future Research Directions
The current state of research on 2-Deoxy-beta-D-ribopyranose suggests several promising avenues for future investigation:
-
Structure-Activity Relationship Studies: Further exploration of how the specific beta-pyranose configuration affects biological activity compared to other deoxyribose forms could provide valuable insights into structure-function relationships.
-
Biomaterial Applications: Building on the success of 2-deoxy-D-ribose in wound healing applications, specific investigation of 2-Deoxy-beta-D-ribopyranose in biomaterials could reveal unique properties or advantages.
-
Coordination Chemistry: Expanding on the emerging use of 2-deoxy-D-ribose derivatives in coordination polymers, with potential applications in sensing and catalysis.
-
Metabolic Fate Studies: Investigation into the metabolic processing of 2-Deoxy-beta-D-ribopyranose could provide insights into its potential in vivo effects and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume